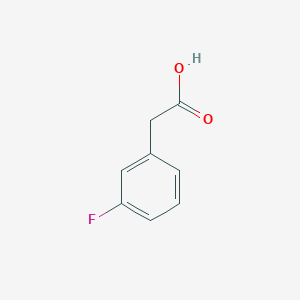

3-Fluorophenylacetic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88344. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAUYVGUXSZCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059821 | |

| Record name | Benzeneacetic acid, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331-25-9 | |

| Record name | 3-Fluorophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000331259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorophenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 3-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluorophenylacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CP7BU47LD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluorophenylacetic Acid: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorophenylacetic acid, with the CAS number 331-25-9 , is a halogenated aromatic carboxylic acid.[1][2][3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant role as a versatile building block in the development of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The strategic incorporation of a fluorine atom imparts unique electronic properties to the molecule, making it a valuable precursor in medicinal chemistry for enhancing the potency and pharmacokinetic profiles of target drug candidates.[5] This document is intended to be a core resource for researchers and professionals in the fields of organic synthesis and drug discovery.

Core Properties of this compound

This compound is a white to off-white crystalline solid at room temperature.[5] Its key physical and chemical properties are summarized in the tables below.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 331-25-9 | [1][2][3] |

| Molecular Formula | C₈H₇FO₂ | [2][3][4] |

| Molecular Weight | 154.14 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder/solid | [5] |

| Melting Point | 42-44 °C | [2] |

| Boiling Point | 125 °C at 2.5 mmHg | |

| Solubility | Slightly soluble in chloroform and methanol. Insoluble in water. | [2] |

| pKa | 4.10 ± 0.10 |

Spectroscopic Data

| Spectroscopy | Data Highlights | Source(s) |

| ¹H NMR | Spectra available from commercial suppliers. | [3] |

| ¹³C NMR | Data available in spectral databases. | [3] |

| Infrared (IR) | Characteristic peaks for C=O (carboxylic acid), C-F, and aromatic C-H bonds. | [3] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 154. | [3] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through various methods. A common industrial approach involves the diazotization of 3-fluoroaniline, followed by a reaction with vinylidene chloride and subsequent hydrolysis.[6] Below is a detailed, laboratory-scale experimental protocol adapted from established synthetic strategies.

Synthetic Scheme

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2,2,2-trichloroethyl)-3-fluorobenzene

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-fluoroaniline (25.0 g, 0.225 mol) and a 32% aqueous solution of hydrochloric acid (35.0 g).

-

Stir the mixture and heat gently until a clear solution is obtained.

-

Cool the reaction mixture to -5 to 5 °C in an ice-salt bath.

-

While maintaining the temperature, slowly add a solution of sodium nitrite (17.0 g, 0.246 mol) in water (50 mL) dropwise. Stir for an additional 30 minutes at the same temperature.

-

In a separate flask, prepare a solution of vinylidene chloride (30.0 g, 0.309 mol) in acetone (200 mL) and add copper(I) chloride (2.0 g, 0.020 mol) and tetramethylammonium chloride (2.0 g, 0.018 mol).

-

Slowly add the cold diazonium salt solution to the vinylidene chloride solution, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

-

Quench the reaction by adding water (200 mL).

-

Extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(2,2,2-trichloroethyl)-3-fluorobenzene.

Step 2: Hydrolysis to this compound

-

To the crude 1-(2,2,2-trichloroethyl)-3-fluorobenzene from the previous step, add a 17% aqueous solution of sulfuric acid (60.0 g).

-

Heat the mixture to 80-95 °C and stir vigorously for 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice water (200 mL) with stirring.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes) to yield pure this compound.

Application in Drug Development: A Case Study in COX-2 Inhibitor Synthesis

This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals, particularly selective COX-2 inhibitors used as anti-inflammatory and analgesic agents. The fluorine substituent can enhance the binding affinity of the final drug molecule to its target enzyme and improve its metabolic stability.

General Role in the Synthesis of COX-2 Inhibitors

Many selective COX-2 inhibitors, such as Etoricoxib, feature a central heterocyclic core to which substituted phenyl rings are attached. Phenylacetic acid derivatives are often used to construct one of these key aromatic moieties. The general synthetic logic is outlined below.

Caption: General workflow for the synthesis of COX-2 inhibitors.

Mechanism of Action of Resulting Drugs: COX-2 Inhibition

The final drug products synthesized using this compound as a building block often function by inhibiting the cyclooxygenase-2 (COX-2) enzyme. This enzyme is involved in the inflammatory cascade, specifically in the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.

Caption: Inhibition of the COX-2 signaling pathway.

Safety and Handling

This compound is an irritant.[3] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its well-defined properties and versatile reactivity make it a valuable precursor for the synthesis of a wide range of bioactive molecules, most notably in the development of anti-inflammatory and analgesic drugs. The detailed synthetic protocols and the conceptual framework for its application provided in this guide are intended to support researchers in their efforts to design and synthesize novel therapeutic agents.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 331-25-9 [chemicalbook.com]

- 3. This compound | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(3-FLUOROPHENYL)ACETIC ACID | CAS 331-25-9 [matrix-fine-chemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

A Technical Guide to 3-Fluorophenylacetic Acid: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorophenylacetic acid (3-FPAA) is a fluorinated aromatic carboxylic acid that serves as a critical intermediate and building block in various fields of chemical and pharmaceutical research. The presence of a fluorine atom at the meta-position of the phenyl ring significantly influences the molecule's electronic properties, enhancing its reactivity and biological activity compared to its non-fluorinated analogs. This guide provides an in-depth overview of the physicochemical properties of 3-FPAA, detailed experimental protocols for their determination, and key synthetic and analytical workflows relevant to its application in drug discovery and organic synthesis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for predicting its behavior in various chemical and biological systems, including solubility, absorption, and reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇FO₂ | [1][2][3][4][5][6] |

| Molecular Weight | 154.14 g/mol | [1][2][3][5][6][7][8][9][10] |

| CAS Number | 331-25-9 | [1][2][7][11] |

| Appearance | White to pale yellow crystalline powder/solid. | [1][7] |

| Melting Point | 42 - 49 °C | [1][2][3][7][11][12][13] |

| Boiling Point | 125 °C @ 2.5 mmHg151 °C @ 0.8 mmHg164-166 °C @ 760 mmHg | [1][2][3][7][13] |

| Solubility | Insoluble in water; slightly soluble in chloroform and methanol. | [2][3][7][11] |

| pKa (predicted) | ~4.10 | [7] |

| LogP | 1.45 - 1.7 | [9][10] |

Key Applications

This compound is a versatile intermediate with significant applications in several areas of research and development:

-

Pharmaceutical Development : It is a key precursor in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs. The fluorine substitution can enhance pharmacokinetic properties like bioavailability and metabolic stability.[1][14][15]

-

Organic Synthesis : Its reactivity makes it a valuable building block for creating more complex molecules and diverse chemical structures.[1][14]

-

Agrochemicals : It serves as an intermediate in the production of certain agrochemicals.[1]

-

Drug Discovery : In structure-activity relationship (SAR) studies, the incorporation of 3-FPAA-derived fragments helps in optimizing the potency and selectivity of lead compounds.[15][16]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following sections detail standard methodologies for key parameters.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like 3-FPAA, potentiometric titration is a standard and reliable method.

Principle: The method involves titrating a solution of the weak acid (3-FPAA) with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added. The pKa is the pH at which the acid is half-neutralized, i.e., when the concentration of the acid [HA] is equal to the concentration of its conjugate base [A⁻]. This point corresponds to the midpoint of the buffer region on the titration curve.[4][5]

Methodology:

-

Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 0.01 M).

-

Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate readings.[5]

-

Titration: The 3-FPAA solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. A standardized solution of NaOH (e.g., 0.1 M) is added incrementally from a burette.

-

Data Collection: After each addition of NaOH, the solution is allowed to equilibrate, and the pH is recorded. This is continued past the equivalence point, where a sharp change in pH occurs.

-

Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the inflection point of the curve. The volume of NaOH at the half-equivalence point is determined, and the pH at this volume is equal to the pKa of the acid.[4][17]

Determination of Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.[18]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then measured.

Methodology:

-

Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent (e.g., water, phosphate-buffered saline).

-

Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[19]

-

Phase Separation: After equilibration, the suspension is left to stand to allow the undissolved solid to settle. The saturated supernatant is then carefully separated from the excess solid by centrifugation or filtration, ensuring no solid particles are carried over.[18]

-

Quantification: The concentration of 3-FPAA in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[19]

-

Calculation: The solubility is reported in units such as mg/mL or mol/L.

Determination of Partition Coefficient (LogP) by the Shake-Flask Method

The partition coefficient (P) or its logarithm (logP) is a measure of a compound's lipophilicity. It describes the ratio of its concentration in an immiscible two-phase system, typically n-octanol and water.[8][10]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition ratio.

Methodology:

-

Solvent Saturation: n-octanol is saturated with water, and water (typically a buffer, e.g., PBS at pH 7.4 for LogD measurement) is saturated with n-octanol by mixing them vigorously and allowing the layers to separate.[3]

-

Partitioning: A known amount of 3-FPAA is dissolved in one of the pre-saturated phases. This solution is then mixed with a known volume of the other pre-saturated phase in a separation funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand undisturbed until the two phases have completely separated.[10]

-

Phase Separation and Sampling: A precise aliquot is carefully removed from both the n-octanol and the aqueous layers.[10]

-

Quantification: The concentration of 3-FPAA in each phase is determined by an appropriate analytical method, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[10][20]

Workflows and Pathways

General Workflow for Chemical Characterization

The comprehensive characterization of a newly synthesized or isolated compound like 3-FPAA follows a structured workflow to confirm its identity, purity, and properties.[21][22][23]

Caption: General workflow for the synthesis and characterization of 3-FPAA.

Synthetic Pathway: Suzuki-Miyaura Coupling

One prominent method for synthesizing substituted phenylacetic acids involves the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[24] This reaction forms a new carbon-carbon bond between an organoborane and an organic halide.[2][7][12] The catalytic cycle illustrates the logical relationship between the reactants and the palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. web.williams.edu [web.williams.edu]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. biotage.com [biotage.com]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 11. Yoneda Labs [yonedalabs.com]

- 12. byjus.com [byjus.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chemimpex.com [chemimpex.com]

- 15. nbinno.com [nbinno.com]

- 16. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. solubility experimental methods.pptx [slideshare.net]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. rroij.com [rroij.com]

- 24. inventivapharma.com [inventivapharma.com]

An In-depth Technical Guide to the Solubility of 3-Fluorophenylacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-fluorophenylacetic acid in various organic solvents. Due to the limited availability of precise quantitative data in published literature, this document focuses on qualitative solubility characteristics and provides a standardized experimental protocol for researchers to determine quantitative solubility in their own laboratory settings. This guide is intended to be a valuable resource for professionals in drug development and chemical synthesis, where understanding solubility is critical for process optimization, formulation, and achieving desired reaction kinetics.

Qualitative Solubility of this compound

This compound is a key building block in the synthesis of pharmaceuticals, particularly anti-inflammatory agents and other therapeutics.[1] Its solubility profile is a crucial factor in its application and handling. The available data on the solubility of this compound is primarily qualitative. The following table summarizes the reported solubility characteristics in various organic solvents.

| Solvent | Solubility | Source(s) |

| Chloroform | Slightly Soluble | N/A |

| Methanol | Slightly Soluble | N/A |

| Water | Insoluble | N/A |

Note: The term "slightly soluble" indicates that the solute has a low but measurable solubility in the solvent. "Insoluble" suggests that the solubility is negligible for most practical purposes.

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following is a general method for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation such as UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker set to the desired experimental temperature.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. The filtration should be performed quickly to minimize any temperature-induced precipitation.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Dilute the filtered saturated solution with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.[2]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount of solute in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the solubility in terms of mass per volume (e.g., g/100 mL) or molarity (mol/L) based on the determined concentration and the dilution factor.

-

Logical Workflow for Application in Drug Discovery

The solubility of this compound is a critical parameter in its application as a precursor in drug discovery and development.[3] The following diagram illustrates a typical workflow where solubility data for this compound would be utilized.

Caption: Workflow for Utilizing this compound Solubility Data in Drug Discovery.

References

A Technical Guide to the Physicochemical Properties of 3-Fluorophenylacetic Acid

This document provides a detailed overview of the melting and boiling points of 3-Fluorophenylacetic acid, tailored for researchers, scientists, and professionals in drug development. It includes a compilation of reported physical constants, standardized experimental protocols for their determination, and a logical workflow for compound characterization.

Physicochemical Data of this compound

This compound is a key building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its physical properties, particularly its melting and boiling points, are critical for its characterization, purification, and manipulation in a laboratory setting. The following table summarizes the reported values for these properties from various sources.

| Property | Value | Conditions |

| Melting Point | 45 - 49 °C | Not specified |

| 42 - 44 °C | Literature value[2][3][4][5] | |

| 44 - 48 °C | Not specified[6] | |

| Boiling Point | 125 °C | 2.5 mmHg[1] |

| 164 - 166 °C | Not specified[2] | |

| 151 °C | Not specified[2] | |

| 151 °C | 0.8 mmHg[6] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of melting and boiling points for a solid organic compound such as this compound.

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol describes the capillary method, a common technique for determining the melting point range.

Materials and Equipment:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle or spatula for sample pulverization

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the dry this compound is placed on a clean, dry surface and finely pulverized using a spatula or mortar and pestle.[7]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, trapping a small amount of the solid. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Preliminary Measurement (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used to obtain a rough estimate.

-

Accurate Measurement: A fresh sample is prepared and the apparatus is allowed to cool. The temperature is then raised rapidly to about 15-20 °C below the estimated melting point.[7] The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Recording the Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the range.[7]

2.2. Boiling Point Determination at Reduced Pressure

For compounds that decompose at their atmospheric boiling point or have very high boiling points, distillation under reduced pressure is employed.

Materials and Equipment:

-

Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

-

Vacuum pump and vacuum trap

-

Manometer

-

Heating mantle

-

Boiling chips or magnetic stirrer

-

Sample of this compound

Procedure:

-

Apparatus Assembly: The distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum. A small stir bar or boiling chips are added to the round-bottom flask containing the this compound sample to ensure smooth boiling.

-

Vacuum Application: The system is connected to a vacuum pump, and the pressure is slowly reduced to the desired level, as monitored by the manometer.

-

Heating: The sample is gently heated using a heating mantle. The temperature is gradually increased until the liquid begins to boil and the vapor condenses on the thermometer bulb.

-

Temperature and Pressure Recording: Once a steady distillation rate is achieved (i.e., vapor is consistently condensing and dripping into the receiving flask), the temperature on the thermometer and the pressure on the manometer are recorded. This temperature is the boiling point at that specific pressure.

-

Discontinuation: Once the distillation is complete or sufficient distillate has been collected, the heating is discontinued. The system is allowed to cool to room temperature before the vacuum is slowly released.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a solid organic compound like this compound, with a focus on purity assessment using melting point analysis.

Caption: Workflow for purity assessment using melting point determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3 Fluorophenyl Acetic Acid Latest Price Exporter [cartelinternational.com]

- 3. Fluorophenylacetic acid series | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 4. This compound | 331-25-9 [chemicalbook.com]

- 5. This compound CAS#: 331-25-9 [amp.chemicalbook.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. chemlab.truman.edu [chemlab.truman.edu]

An In-depth Technical Guide to 3-Fluorophenylacetic Acid: Molecular Characteristics, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluorophenylacetic acid, a key building block in pharmaceutical and chemical synthesis. Its unique properties, stemming from the presence of a fluorine atom on the phenyl ring, make it a valuable precursor for developing novel therapeutic agents and other specialized chemicals. This document details its molecular structure, physicochemical properties, established synthesis protocols, and analytical procedures.

Molecular Structure and Physicochemical Properties

This compound is an aromatic carboxylic acid. The molecular structure consists of a phenyl ring substituted with a fluorine atom at the meta-position (position 3) and an acetic acid group.

Molecular Formula: C₈H₇FO₂

Molecular Weight: 154.14 g/mol [1][2]

The physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and application.

| Property | Value |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol [1][2] |

| CAS Number | 331-25-9 |

| Appearance | White to almost white crystalline powder[1] |

| Melting Point | 45 - 49 °C[1] |

| Boiling Point | 125 °C at 2.5 mmHg[1] |

| Solubility | Slightly soluble in chloroform and methanol. Insoluble in water.[3] |

| LogP | 1.7[4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis Protocol: From 3-Fluoroaniline

A common method for the preparation of this compound involves a multi-step synthesis starting from 3-fluoroaniline.[5] This process includes diazotization, addition, and hydrolysis reactions.

Step 1: Diazotization and Addition

-

In a reaction vessel, add 350 g of 32% hydrochloric acid to 250 g of 3-fluoroaniline.

-

Heat and stir the mixture until a clear solution is obtained.

-

Cool the solution to a temperature range of -5 to 5 °C.

-

Add 20 g of tetramethylammonium chloride and 20 g of copper chloride.

-

Prepare a solution of 300 g of vinylidene chloride in acetone and add it dropwise to the reaction mixture.

-

While maintaining the temperature, slowly add a solution of 230 g of Isopropyl Nitrite in 200 g of acetone dropwise.

-

Allow the reaction to proceed for 2 hours under insulation.

-

After the reaction is complete, quench the reaction.

-

Add dichloromethane for extraction.

-

Distill the extract to obtain 1-(2,2,2-trichloroethyl)-3-fluorobenzene.

Step 2: Hydrolysis

-

The intermediate, 1-(2,2,2-trichloroethyl)-3-fluorobenzene, is then hydrolyzed under acidic conditions to yield this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for the separation and quantification of this compound, particularly for distinguishing it from its isomers (2-Fluorophenylacetic acid and 4-Fluorophenylacetic acid).[4]

-

Column: A Primsep SB reverse-phase column is effective for separation.[4]

-

Mobile Phase: The mobile phase consists of a mixture of acetonitrile (MeCN) and water, buffered with either formic acid or acetic acid.[4]

-

Detection: The isomers can be detected using UV at a wavelength of 264 nm.[4]

-

Compatibility: This method is compatible with Mass Spectrometry (MS) for further characterization.[4]

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile intermediate in the synthesis of a wide range of organic molecules. Its primary application lies in the pharmaceutical industry as a building block for creating novel drugs, particularly anti-inflammatory agents and analgesics.[1] The fluorine substitution can enhance the biological activity and pharmacokinetic properties of the final compounds.[1] It is also utilized in the synthesis of agrochemicals and other specialty chemicals through reactions like esterification and amidation.[1]

The general workflow from this building block to a potential drug candidate is illustrated in the diagram below.

Caption: Synthetic pathway of this compound and its application workflow in drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

Spectroscopic data for 3-Fluorophenylacetic acid (NMR, IR, MS)

An In-depth Technical Guide on the Spectroscopic Data of 3-Fluorophenylacetic Acid

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a compound often utilized as a building block in the synthesis of various pharmaceutical and chemical entities.[1][2] The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below. This information is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules.[3][4][5] The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~7.30 | Triplet of doublets | 1H | Ar-H |

| ~7.05 | Doublet | 1H | Ar-H |

| ~6.95 | Doublet | 1H | Ar-H |

| ~6.90 | Triplet | 1H | Ar-H |

| 3.65 | Singlet | 2H | -CH₂- |

Disclaimer: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~177 | C=O |

| ~163 (d, J ≈ 245 Hz) | C-F |

| ~136 (d, J ≈ 7 Hz) | Ar-C |

| ~130 (d, J ≈ 8 Hz) | Ar-CH |

| ~125 (d, J ≈ 3 Hz) | Ar-CH |

| ~116 (d, J ≈ 21 Hz) | Ar-CH |

| ~114 (d, J ≈ 22 Hz) | Ar-CH |

| ~40 | -CH₂- |

Disclaimer: The chemical shifts and coupling constants (J) are approximate and can vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1700-1725 | Strong | C=O stretch (Carboxylic Acid) |

| 1600, 1480 | Medium-Weak | C=C stretch (Aromatic) |

| 1200-1300 | Strong | C-O stretch |

| 1000-1100 | Strong | C-F stretch |

| 680-900 | Medium-Strong | C-H bend (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[8][9][10][11]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 154 | 100 | [M]⁺ (Molecular Ion) |

| 109 | High | [M - COOH]⁺ |

| 110 | Moderate | [M - CO₂]⁺ |

Data obtained via electron ionization (EI).[12]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 600 MHz for ¹H).[13]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount of solid this compound in a volatile solvent like methylene chloride.[14]

-

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[14]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[14] A background spectrum of the clean salt plate should be taken first and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the vaporized sample into the ion source of the mass spectrometer.[11] Heating may be required to achieve sufficient vapor pressure.[8]

-

Ionization: Bombard the sample molecules with a high-energy electron beam to induce ionization, typically forming a radical cation ([M]⁺).[8][11]

-

Mass Analysis: Accelerate the resulting ions in an electric field and separate them based on their mass-to-charge ratio using a magnetic field.[8][11]

-

Detection: Detect the ions and record their relative abundance to generate the mass spectrum.[8]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound | 331-25-9 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. amherst.edu [amherst.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. fiveable.me [fiveable.me]

- 11. youtube.com [youtube.com]

- 12. This compound [webbook.nist.gov]

- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209) [hmdb.ca]

- 14. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to 3-Fluorophenylacetic Acid: Commercial Availability, Purity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorophenylacetic acid is a valuable building block in medicinal chemistry and drug discovery, frequently utilized as a key intermediate in the synthesis of novel therapeutic agents. The introduction of a fluorine atom onto the phenyl ring can significantly modulate the physicochemical and pharmacological properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability. This technical guide provides a comprehensive overview of the commercial availability and purity of this compound, along with a detailed experimental protocol for its application in the synthesis of bioactive acetamide derivatives.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥97%, with many suppliers providing purities of 98% or higher. It is generally supplied as a white to pale yellow crystalline solid. For research and development purposes, it is crucial to select a supplier that provides a detailed Certificate of Analysis (CoA) to confirm the purity and identity of the compound.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity |

| Thermo Fisher Scientific | 331-25-9 | C₈H₇FO₂ | 154.14 | ≥98% |

| Sigma-Aldrich | 331-25-9 | C₈H₇FO₂ | 154.14 | 97% |

| Chem-Impex | 331-25-9 | C₈H₇FO₂ | 154.14 | ≥98% (GC) |

| Manchester Organics | 331-25-9 | C₈H₇FO₂ | 154.14 | Inquire for details |

| Pharmaffiliates | 331-25-9 | C₈H₇FO₂ | 154.14 | Inquire for details |

| Srinivasa Labs | 331-25-9 | C₈H₇FO₂ | 154.14 | 98% min |

| Manikanta Fine Chem | 331-25-9 | C₈H₇FO₂ | 154.14 | 99% |

Synthetic Applications in Drug Discovery

This compound serves as a versatile precursor for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise as anti-inflammatory, analgesic, and anticancer agents. A common synthetic transformation involves the coupling of this compound with various amines to form 2-(3-fluorophenyl)acetamide derivatives. These derivatives are being explored for their potential to inhibit various enzymes and signaling pathways implicated in disease.

Experimental Protocol: Synthesis of N-Aryl-2-(3-fluorophenyl)acetamides

This section details a general procedure for the amide coupling of this compound with a substituted aniline to synthesize N-Aryl-2-(3-fluorophenyl)acetamide derivatives. This class of compounds has been investigated for various pharmacological activities.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-chloroaniline)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 equivalent), the substituted aniline (1.0 equivalent), and 4-Dimethylaminopyridine (0.1 equivalents).

-

Dissolution: Dissolve the reactants in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Aryl-2-(3-fluorophenyl)acetamide.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and handling precautions for 3-Fluorophenylacetic acid

An In-depth Technical Guide to the Safe Handling of 3-Fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not replace a formal risk assessment or the information provided in a Safety Data Sheet (SDS). Always consult the specific SDS for this compound from your supplier before handling the material.

Introduction

This compound is a substituted aromatic carboxylic acid used as a building block in the synthesis of various organic molecules, including pharmaceuticals and other biologically active compounds.[1] As with any chemical reagent, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling precautions for this compound, compiled from material safety data sheets and established laboratory safety guidelines.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification and associated hazard statements.

Table 1: GHS Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A |

| Specific target organ toxicity (single exposure); Respiratory system | Category 3 |

Table 2: Hazard Statements and Precautionary Statements

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation.[5][6][7] |

| Hazard | H319 | Causes serious eye irritation.[6][7] |

| Hazard | H335 | May cause respiratory irritation.[3][5][7] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[8] |

| Precautionary | P264 | Wash skin thoroughly after handling.[6][8] |

| Precautionary | P271 | Use only outdoors or in a well-ventilated area.[8] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][6][8] |

| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2][6][8] |

| Precautionary | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][8] |

| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][8] |

| Precautionary | P312 | Call a POISON CENTER or doctor if you feel unwell.[8] |

| Precautionary | P332 + P313 | If skin irritation occurs: Get medical advice/attention.[6] |

| Precautionary | P337 + P313 | If eye irritation persists: Get medical advice/attention.[6] |

| Precautionary | P362 + P364 | Take off contaminated clothing and wash it before reuse.[6] |

| Precautionary | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| Precautionary | P405 | Store locked up.[2][9] |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Experimental Protocols for Hazard Assessment

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Test Guideline 439)

This test evaluates the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.[2][3][10]

Methodology:

-

Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) models are equilibrated in 6-well plates containing culture medium.[9]

-

Application of Test Substance: A precise amount of this compound (as a solid or a solution in an appropriate solvent) is applied directly to the surface of the RhE tissue.[3] Typically, 25 mg for a solid or 30 µl for a liquid is used.[3]

-

Exposure and Post-Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes) at 37°C.[3] After exposure, the tissues are thoroughly rinsed to remove the test substance and then transferred to fresh medium for a post-incubation recovery period (e.g., 42 hours).[3]

-

Viability Assessment: Tissue viability is determined using the MTT assay. The tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt.[3] The formazan is then extracted from the tissues, and the optical density is measured spectrophotometrically.

-

Data Interpretation: The viability of the treated tissues is expressed as a percentage of the negative control tissues. A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.[3][9]

Acute Eye Irritation/Corrosion Test (OECD Test Guideline 405)

This in vivo test assesses the potential of a substance to cause irritation or damage to the eye.[6][7][11]

Methodology:

-

Animal Selection: Healthy, adult albino rabbits are used for this test.[12]

-

Test Substance Application: A single dose of the test substance (e.g., 0.1 mL of a liquid or 0.1 g of a solid) is instilled into the conjunctival sac of one eye of the rabbit. The eyelids are gently held together for about one second to prevent loss of the material. The other eye remains untreated and serves as a control.[6][7][11]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[11][12] Observations are made for corneal opacity, iritis, and conjunctival redness and swelling (chemosis).

-

Scoring: The severity of the ocular lesions is scored using a standardized system (e.g., the Draize scale).[12]

-

Data Interpretation: The scores are used to classify the substance based on the severity and reversibility of the eye irritation. If a substance is known to be corrosive or a severe irritant to the skin, this test should not be performed.[6][7]

Safe Handling and Storage Workflow

Adherence to a systematic workflow is crucial for minimizing the risks associated with handling this compound.

Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound to prevent exposure.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Standard |

| Eyes/Face | Chemical safety goggles or face shield | OSHA 29 CFR 1910.133 or European Standard EN166[2][10][13] |

| Skin | Protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure. | [2][10][13] |

| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][10] |

First Aid Measures

In the event of exposure, immediate action is critical.

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[2][6][10][14] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical attention.[2][6][10][14] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2][6][10][14] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention.[2][9][10][14] |

Emergency Procedures: Spill Response

In the case of a spill, a coordinated and safe response is necessary to mitigate the hazard.

Caption: A logical workflow for responding to a chemical spill of this compound.

Storage and Incompatibility

Proper storage is essential to maintain the stability of this compound and to prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][10][13] Keep away from heat and sources of ignition.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2][10]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste materials should be treated as hazardous waste and disposed of through a licensed waste disposal contractor. Do not allow the chemical to enter drains or waterways.[2][8]

References

- 1. This compound | 331-25-9 [chemicalbook.com]

- 2. siesascs.edu.in [siesascs.edu.in]

- 3. x-cellr8.com [x-cellr8.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 9. mbresearch.com [mbresearch.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. rjptsimlab.com [rjptsimlab.com]

- 13. This compound(331-25-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 14. youthfilter.com [youthfilter.com]

Reactivity profile of the carboxylic acid group in 3-Fluorophenylacetic acid

An In-depth Technical Guide to the Reactivity Profile of the Carboxylic Acid Group in 3-Fluorophenylacetic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily due to the influence of the fluorine substituent on the reactivity of its phenylacetic acid core.[1][2][3] This guide provides a detailed examination of the reactivity profile of the carboxylic acid functional group within this molecule. It covers the electronic effects of the meta-positioned fluorine atom, the acidity (pKa) of the compound, and the protocols and outcomes for its primary reactions: esterification, amidation, and reduction. All quantitative data is presented in structured tables, and key reaction pathways and workflows are visualized using Graphviz diagrams to ensure clarity and accessibility for professionals in drug development and chemical research.

Introduction: The Influence of Fluorine on Reactivity

The reactivity of a carboxylic acid is fundamentally determined by the electrophilicity of its carbonyl carbon and the stability of the corresponding carboxylate conjugate base. In this compound, the fluorine atom at the meta position plays a critical role in modulating these properties.

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect).[4][5][6] This effect pulls electron density through the sigma bonds of the benzene ring and the methylene bridge towards the fluorine atom.[4][5] This electron withdrawal has two major consequences for the carboxylic acid group:

-

Increased Acidity: The inductive effect stabilizes the negative charge of the carboxylate anion formed upon deprotonation.[4][5][6] By dispersing the negative charge, it makes the conjugate base more stable, thereby increasing the acidity of the parent carboxylic acid compared to unsubstituted phenylacetic acid.[4][5]

-

Enhanced Carbonyl Electrophilicity: The withdrawal of electron density extends to the carbonyl carbon, making it more electron-deficient (more electrophilic). This enhances its susceptibility to attack by nucleophiles, a key step in reactions like esterification and amidation.

These electronic modifications make this compound a versatile intermediate for creating diverse chemical structures, particularly in the synthesis of pharmaceuticals and agrochemicals.[1]

Acidity Profile

The acidity of this compound is quantitatively expressed by its pKa value. A lower pKa indicates a stronger acid. The predicted pKa for this compound demonstrates the tangible effect of the fluorine substituent when compared to the parent phenylacetic acid and benzoic acid.

| Compound | pKa Value (Predicted/Experimental) | Reference |

| This compound | 4.10 ± 0.10 (Predicted) | [7] |

| Phenylacetic acid | 4.31 (Experimental) | |

| Benzoic acid | 4.20 (Experimental) | [8] |

| Acetic acid | 4.76 (Experimental) | [8] |

Table 1: Comparison of pKa values.

Key Reaction Profiles of the Carboxylic Acid Group

The enhanced electrophilicity of the carbonyl carbon in this compound facilitates several classical carboxylic acid transformations. This section details the methodologies and expected outcomes for esterification, amidation, and reduction.

Esterification

Esterification, particularly the Fischer-Speier method, is a fundamental reaction for converting carboxylic acids into esters.[9][10] This acid-catalyzed reaction with an alcohol is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing the water byproduct.[10][11]

Caption: Fischer-Speier esterification of this compound.

Experimental Protocol: Synthesis of Methyl 3-Fluorophenylacetate

This protocol is a representative example based on the Fischer-Speier esterification method.[9][10][12]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 eq), which serves as both the reactant and the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the mixture.

-

Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude ester. The product can be further purified by vacuum distillation if necessary.

| Reactant Alcohol | Catalyst | Reaction Time (h) | Typical Yield (%) |

| Methanol | H₂SO₄ | 2-4 | >90 |

| Ethanol | H₂SO₄ | 3-6 | >90 |

| Isopropanol | p-TsOH | 6-10 | 75-85 |

Table 2: Representative yields for the esterification of this compound.

Amidation

The formation of an amide bond is one of the most important reactions in drug development. Direct amidation via thermal condensation of a carboxylic acid and an amine is often inefficient. Therefore, coupling reagents are used to activate the carboxylic acid group, facilitating nucleophilic attack by the amine.[13]

Caption: Amide synthesis via activated ester intermediate.

Experimental Protocol: Amide Synthesis using HATU

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent.[14]

-

Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM) in a flask under an inert atmosphere (e.g., Nitrogen).

-

Reagent Addition: Add the coupling reagent HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir for 10-15 minutes at room temperature to allow for the formation of the activated ester.

-

Amine Addition: Add the desired amine (1.0-1.1 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor completion by TLC.

-

Work-up: Dilute the reaction mixture with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or 5% citric acid solution) to remove excess base and amine, followed by a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid, and finally with brine.

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization.

| Coupling Reagent | Base | Amine Example | Typical Yield (%) |

| HATU | DIPEA | Benzylamine | >95 |

| EDC/HOBt | DIPEA | Morpholine | >90 |

| BOP-Cl | Et₃N | N-Methylaniline | 80-90 |

Table 3: Representative yields for the amidation of this compound with various coupling reagents.

Reduction

The carboxylic acid group can be reduced to a primary alcohol using powerful reducing agents. Lithium Aluminum Hydride (LAH, LiAlH₄) is the most common and effective reagent for this transformation, as milder reagents like sodium borohydride (NaBH₄) are generally unreactive towards carboxylic acids.[15][16]

Caption: Reduction of this compound to its primary alcohol.

Experimental Protocol: LAH Reduction to 2-(3-Fluorophenyl)ethanol

Caution: Lithium Aluminum Hydride reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of LAH (e.g., 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.

-

Substrate Addition: Dissolve this compound (1.0 eq) in a separate flask with anhydrous THF. Add this solution dropwise to the stirred LAH suspension at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. It may be necessary to heat the reaction to reflux for 2-4 hours to ensure complete conversion. Monitor by TLC.

-

Work-up (Fieser Method): [15][17] Cool the reaction back down to 0°C. Cautiously and sequentially add the following dropwise:

-

'x' mL of water (where 'x' is the mass of LAH in grams used).

-

'x' mL of 15% aqueous sodium hydroxide (NaOH) solution.

-

'3x' mL of water.

-

-

Filtration: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrates and concentrate the solvent using a rotary evaporator. The resulting crude alcohol can be purified by flash column chromatography or vacuum distillation.

| Reducing Agent | Solvent | Reaction Time (h) | Typical Yield (%) |

| LiAlH₄ | THF | 2-4 (reflux) | >90 |

Table 4: Representative yield for the reduction of this compound.

General Workflow for Reactivity Analysis

For researchers investigating the reactivity of novel substituted phenylacetic acids, a structured experimental workflow is essential. The following diagram outlines a logical progression for characterizing the reactivity profile of a carboxylic acid group.

Caption: A logical workflow for studying carboxylic acid reactivity.

Conclusion

The carboxylic acid group in this compound exhibits heightened reactivity due to the electron-withdrawing inductive effect of the meta-fluorine substituent. This is quantitatively reflected in its lower pKa value and qualitatively demonstrated by its facile conversion into a wide range of derivatives. Standard protocols for esterification, amidation, and reduction proceed with high efficiency and yield, making it an exceptionally useful and predictable building block for applications in drug discovery and fine chemical synthesis. This guide provides the foundational data and methodologies for scientists to effectively utilize this compound in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 331-25-9 [chemicalbook.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound CAS#: 331-25-9 [amp.chemicalbook.com]

- 8. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 10. athabascau.ca [athabascau.ca]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. community.wvu.edu [community.wvu.edu]

- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 14. peptide.com [peptide.com]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 17. Workup [chem.rochester.edu]

The Role of the Fluorine Substituent in the Reactivity of 3-Fluorophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the fluorine substituent at the meta-position of phenylacetic acid, focusing on its influence on electronic properties, acidity, and metabolic stability. This information is critical for professionals in drug discovery and medicinal chemistry, where strategic fluorination is a key tool for optimizing molecular properties.

Electronic Effects of the Fluorine Substituent

The reactivity of 3-Fluorophenylacetic acid (3-FPAA) is fundamentally governed by the distinct electronic effects of the fluorine atom. Fluorine, being the most electronegative element, exerts a powerful influence on the phenyl ring through two opposing mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma (σ) bond. This effect, known as a negative inductive effect, decreases the electron density of the entire ring, making it less nucleophilic. In the meta position, this effect is pronounced and significantly influences the acidity of the carboxylic acid side chain.

-

Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the pi (π) system of the benzene ring. This electron-donating behavior is termed a positive resonance (or mesomeric) effect. However, this effect primarily directs electron density to the ortho and para positions. For the meta position, the resonance effect is negligible.

In the case of 3-FPAA, the strong electron-withdrawing inductive effect (-I) is the dominant force dictating the molecule's reactivity, particularly at the meta position and the carboxylic acid group.

Impact on Acidity (pKa)

The strong inductive electron withdrawal by the meta-fluorine substituent has a significant impact on the acidity of the carboxylic acid group. By pulling electron density away from the carboxyl group, the fluorine atom stabilizes the resulting carboxylate anion (R-COO⁻) formed upon deprotonation. This stabilization lowers the energy of the conjugate base, thereby increasing the acidity of the parent acid.

This is reflected in the acid dissociation constant (pKa). A lower pKa value indicates a stronger acid. As shown in the table below, this compound is a stronger acid than its non-fluorinated counterpart, Phenylacetic acid.

Quantitative Data Summary

The electronic influence of substituents can be quantified using Hammett constants (σ). The sigma-meta (σ_m) value for fluorine is positive, confirming its electron-withdrawing character at this position.

| Compound | pKa | Hammett Constant (σ_m) | Reference |

| Phenylacetic Acid | 4.31 | 0.00 (Reference) | [1][2] |

| This compound | 4.10 (Predicted) | +0.34 | [3][4] |

Role in Drug Development: Metabolic Stability

In drug development, one of the most valuable roles of fluorine is to enhance metabolic stability. Aromatic rings are often susceptible to oxidation by cytochrome P450 enzymes, a primary metabolic pathway that can lead to rapid drug clearance. This typically occurs via hydroxylation at electron-rich positions.

By substituting a hydrogen atom with a fluorine atom, that position on the aromatic ring is effectively "blocked." The carbon-fluorine (C-F) bond is exceptionally strong and not susceptible to enzymatic hydroxylation. Placing a fluorine atom at a metabolically vulnerable site, such as the meta-position, can prevent this metabolic pathway, thereby increasing the half-life and bioavailability of a drug candidate.

Experimental Protocols

The following sections provide generalized methodologies for key experiments related to the synthesis and analysis of this compound.

Synthesis of this compound

This protocol is a generalized procedure based on diazotization of a fluoroaniline followed by addition and subsequent hydrolysis.

-

Diazotization:

-

Add 3-fluoroaniline to a reaction vessel containing an acidic solution (e.g., 32% HCl).

-

Heat and stir the mixture until a clear solution is obtained.

-

Cool the reaction mixture to between -5 and 5 °C in an ice-salt bath.

-

Slowly add a solution of a diazotizing agent (e.g., sodium nitrite or isopropyl nitrite) dissolved in a suitable solvent (e.g., water or acetone) dropwise, maintaining the low temperature.

-

-

Addition Reaction:

-

In a separate vessel, prepare a solution of vinylidene chloride in a solvent like acetone.

-

Add a copper catalyst (e.g., copper chloride) and a phase transfer catalyst.

-

Slowly add the previously prepared cold diazonium salt solution to the vinylidene chloride solution, keeping the temperature controlled.

-

Allow the reaction to proceed for 2-3 hours. The intermediate 1-(2,2,2-trichloroethyl)-3-fluorobenzene is formed.

-

-

Hydrolysis and Work-up:

-

Quench the reaction, for example, by adding water.

-